molecular formula C21H20N2O5S3 B2638668 (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 900136-49-4

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No. B2638668
CAS RN: 900136-49-4
M. Wt: 476.58
InChI Key: NJUFZNRJBJGOEK-ATVHPVEESA-N
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Description

This compound is a novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid . It is part of the thiazolidinones of pharmaceutical interest .


Synthesis Analysis

The synthesis of this compound is reported to be an effective approach at room temperature, with less reaction time and good to excellent yields . The synthesis involves the use of thiophen-2-ylmethylene and 4,5-dihydrothiazol-2-ylamino groups .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophen-2-ylmethylene group and a 4,5-dihydrothiazol-2-ylamino group . The compound has a molecular weight of 341.469 and a density of 1.4±0.1 g/cm3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The reactions are well-investigated methods with suitable reagents and catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.469 and a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as melting point and boiling point are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Properties: Compounds synthesized through the condensation of aromatic aldehydes and thioglycolic acid, including variations similar to the specified compound, have demonstrated significant antimicrobial and antifungal activities. This includes better potency against bacteria and fungi compared to standard treatments in some cases, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2010); (Horishny et al., 2022).

Fluorescence and Sensing Applications

  • Fluorescent Sensing: Certain derivatives have been synthesized for the selective determination of metal ions, such as Co2+, through fluorescent quenching effects. This indicates their utility in developing specific fluorescent chemical sensors for metal ions (Rui-j, 2013).

Anticancer Research

  • Anticancer Activity: Some derivatives have been prepared and evaluated by the National Cancer Institute for anticancer activity, showing a range from weak to medium effectiveness against certain cancer cell lines. This suggests a potential for further development in anticancer therapy (Horishny et al., 2021).

Computational Studies

  • Density Functional Theory (DFT) Studies: Computational studies, including DFT calculations, have been utilized to investigate the molecular structure, vibrational frequencies, and electronic properties of similar compounds. Such studies aid in understanding the physicochemical characteristics and the mechanism of action of these compounds (Ermiş, 2018).

Synthesis Techniques

  • Microwave-Assisted Synthesis: Novel synthesis methods, such as microwave-assisted synthesis, have been applied to generate derivatives efficiently, highlighting advancements in synthetic methodologies for producing these compounds (Kamila et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its pharmaceutical applications, given its inclusion in the thiazolidinones of pharmaceutical interest . Additionally, improvements in the synthesis methods, such as cheaper and environmentally friendly but still effective and selective reaction procedures, could be explored .

properties

IUPAC Name

2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUFZNRJBJGOEK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

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